molecular formula C17H12Cl2O3S B2926529 Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2305565-74-4

Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2926529
CAS No.: 2305565-74-4
M. Wt: 367.24
InChI Key: NZHQCRAXWHKMNF-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system fused with a dichloromethylbenzene sulfonate group. It is used in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by chlorination and methylation reactions. The process can be summarized as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonate group.

    Chlorination: The sulfonated naphthalene is then chlorinated using chlorine gas or a chlorinating agent to introduce the dichloro groups.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of naphthoquinones and other oxidized derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    Naphthalene-1-sulfonic acid: Similar structure but lacks the dichloro and methyl groups.

    4,5-Dichloro-2-methylbenzenesulfonic acid: Similar structure but lacks the naphthalene ring.

Uniqueness: Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the combination of the naphthalene ring with the dichloro and methyl groups, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

naphthalen-1-yl 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3S/c1-11-9-14(18)15(19)10-17(11)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQCRAXWHKMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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